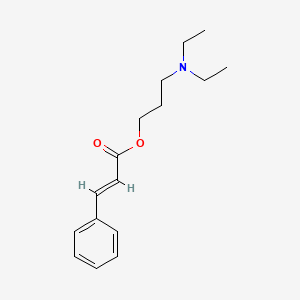

3-(Diethylamino)propyl cinnamate

Description

Contextualization within Ester and Cinnamate (B1238496) Chemistry Research

From a chemical perspective, 3-(Diethylamino)propyl cinnamate is classified as both a cinnamate and a tertiary amine ester. It is the product of the esterification of cinnamic acid with 3-(diethylamino)propan-1-ol. This structure is significant as it combines two moieties of considerable interest in medicinal chemistry.

Cinnamate Derivatives: Cinnamic acid and its esters, known as cinnamates, are a class of compounds widely distributed in the plant kingdom. nih.gov They form the basis of the phenylpropanoid pathway and are recognized for a vast array of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. nih.govbiomedres.us The cinnamoyl group, with its phenyl ring conjugated to a carboxylic acid via an alkene, is a versatile scaffold that has been incorporated into numerous pharmacologically active molecules. nih.gov Research into cinnamate esters often focuses on how modifications to the aromatic ring or the alcohol portion of the ester influence their biological effects. researchgate.netsi.edu

Ester-Type Anesthetics: The structure of this compound also places it within the classic framework of aminoester-type local anesthetics. squarespace.com This structural class, which includes the benchmark compound procaine (B135), is characterized by three key components: a lipophilic aromatic ring (the cinnamate group), an intermediate ester linkage, and a hydrophilic tertiary amino group. nih.govsquarespace.com The ester linkage is a critical determinant of the compound's metabolism, as it is susceptible to hydrolysis by plasma esterases, a process that deactivates the molecule. The tertiary amine group is crucial for the molecule's mechanism of action, allowing it to exist in both a lipid-soluble (unionized) form to cross nerve membranes and a water-soluble (ionized) form to block sodium channels from within the neuron. squarespace.com

The synthesis and study of such esters were a cornerstone of early 20th-century pharmaceutical research, which sought to understand the chemical features necessary for anesthetic activity while minimizing the toxicity and addictive potential of cocaine, the first local anesthetic. biomedres.useurekaselect.com

Interdisciplinary Significance in Chemical and Biological Sciences

The study of this compound holds relevance across multiple scientific disciplines.

Chemical Sciences: In synthetic organic chemistry, the compound is an example of early efforts to design and create "hybrid" molecules that combine specific structural features to achieve a desired biological effect. nih.gov The processes for preparing cinnamate esters and other related compounds were pivotal in advancing synthetic methodologies. eurekaselect.com The development of Apothesine by Parke, Davis & Company was a notable achievement in industrial pharmaceutical synthesis during that period. si.edu

Biological and Pharmacological Sciences: The primary significance of this compound lies in its role as a local anesthetic. semanticscholar.org Research into its mechanism of action contributed to the broader understanding of how local anesthetics function by blocking nerve impulses. The investigation of Apothesine and other procaine substitutes helped to establish the pharmacological principles of local anesthesia, including concepts like onset of action, duration, and the potentiation of effects when co-administered with vasoconstrictors like adrenalin (epinephrine). semanticscholar.org This work bridged the gap between chemical structure and biological function, a central theme in pharmacology and medicinal chemistry.

Foundational Research Hypotheses and Scope of Investigation

The genesis of research into this compound was driven by a clear and pressing medical need in the early 1900s: to find a safe and effective substitute for cocaine. biomedres.useurekaselect.com After the discovery of cocaine's anesthetic properties, its significant toxicity and addictive nature became major liabilities. biomedres.us The synthesis of procaine in 1905 by Alfred Einhorn was a major breakthrough, offering a non-addictive alternative. nih.govbiomedres.us

The foundational research hypothesis behind the development of Apothesine was that other aminoesters possessing the core structural features of procaine could also function as effective local anesthetics, potentially with their own unique advantages. The central hypothesis was that a molecule combining the cinnamic acid backbone with a diethylaminopropyl ester group could effectively block nerve conduction with an acceptable safety profile.

The scope of the investigation was therefore to:

Synthesize the novel cinnamate ester, this compound.

Evaluate its potency and efficacy as a local anesthetic in comparison to established agents like cocaine and procaine. oup.com

Assess its suitability for clinical use in various surgical and dental procedures, often through infiltration or regional nerve block techniques. semanticscholar.org

Investigate the utility of combining it with adrenalin to constrict local blood vessels, thereby decreasing systemic absorption and prolonging the duration of the anesthetic effect at the target site. semanticscholar.org

This line of inquiry was part of a broader, highly competitive field of research in the early 20th century focused on creating a portfolio of local anesthetic drugs to revolutionize the practice of surgery and pain management. researchgate.netoup.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Name | 3-(Diethylamino)propyl (2E)-3-phenylprop-2-enoate |

| Synonym | Apothesine |

| CAS Number | 4361-80-2 |

| Molecular Formula | C₁₆H₂₃NO₂ |

| Molecular Weight | 261.36 g/mol |

Data sourced from ChemicalBook and BLDpharm. semanticscholar.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-(diethylamino)propyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-3-17(4-2)13-8-14-19-16(18)12-11-15-9-6-5-7-10-15/h5-7,9-12H,3-4,8,13-14H2,1-2H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLMFHKZCVSJIJ-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCOC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCCOC(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4361-80-2 | |

| Record name | Cinnamic acid, 3-(diethylamino)propyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004361802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Advanced Chemical Derivatization

Established Synthetic Routes for 3-(Diethylamino)propyl Cinnamate (B1238496)

The foundational methods for synthesizing 3-(Diethylamino)propyl cinnamate involve the formation of an ester linkage between a cinnamic acid precursor and a 3-(diethylamino)propanol precursor. These routes are well-documented for similar cinnamate esters and are directly applicable.

The direct reaction between a carboxylic acid and an alcohol, known as Fischer esterification, is a primary route for synthesizing cinnamate esters. nsf.govnih.gov This equilibrium-driven process typically requires a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often involves removing water to drive the reaction to completion. acs.orguns.ac.id For the synthesis of this compound, this would involve reacting trans-cinnamic acid with 3-(diethylamino)propanol in the presence of an acid catalyst.

To circumvent the often harsh conditions of Fischer esterification, activating agents are employed to make the carboxylic acid more susceptible to nucleophilic attack by the alcohol. One common approach is the conversion of cinnamic acid to cinnamoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govgoogle.com The highly reactive acid chloride then readily reacts with 3-(diethylamino)propanol, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Another widely used method is the Steglich esterification, which utilizes a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a catalyst like 4-(dimethylamino)pyridine (DMAP). nih.govnih.govresearchgate.net This method proceeds under mild conditions by activating the carboxylic acid group to form a reactive O-acylisourea intermediate, which is then readily esterified. cmu.ac.th

| Method | Activating/Catalytic System | Key Features |

| Fischer Esterification | H₂SO₄ or p-toluenesulfonic acid | Reversible; requires heat and removal of water. nsf.govacs.org |

| Acid Chloride Route | Thionyl chloride (SOCl₂) | Forms a highly reactive intermediate; reaction is rapid. nih.govgoogle.com |

| Steglich Esterification | DCC or EDC with DMAP | Mild conditions; high yields; suitable for sensitive substrates. nih.govcmu.ac.th |

The two primary precursors for the synthesis of this compound are cinnamic acid and 3-(diethylamino)propanol.

Cinnamic Acid Synthesis: Cinnamic acid and its derivatives can be synthesized through several classic organic reactions. The Perkin reaction, involving the condensation of an aromatic aldehyde (benzaldehyde) with a carboxylic anhydride (acetic anhydride) in the presence of a weak base (sodium acetate), is a traditional method. google.com A more common laboratory and industrial approach is the Knoevenagel condensation, where an aromatic aldehyde reacts with malonic acid in the presence of a basic catalyst like pyridine or piperidine. mdpi.com

3-(Diethylamino)propanol Synthesis: This precursor is an amino alcohol. Its synthesis can be achieved through various routes, typically involving the reaction of diethylamine with a suitable three-carbon electrophile, such as 3-chloropropanol or acrolein followed by reduction.

Optimization strategies for these precursor syntheses focus on improving yields, reducing reaction times, and employing more environmentally benign reagents and conditions.

Novel Approaches and High-Yield Preparation Techniques

Recent advancements in synthetic chemistry have introduced methods that significantly improve the efficiency and environmental footprint of ester synthesis.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov In the context of cinnamate synthesis, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while often increasing product yields. tandfonline.comresearchgate.net This technique efficiently heats the reaction mixture, leading to faster reaction rates for esterifications, including Fischer-type reactions and Horner-Wadsworth-Emmons reactions for creating the cinnamate backbone. nih.gov For example, the synthesis of methyl cinnamates from various aldehydes has been achieved in 2-3 minutes with yields of 75-92% under microwave irradiation. tandfonline.com Similarly, the esterification of cinnamic acid with methanol (B129727) using a macroporous resin catalyst under microwave power of 500 W at 80°C was completed in 16 minutes with an 84% yield. researchgate.net These findings suggest that a microwave-assisted approach could be highly effective for the rapid and high-yield synthesis of this compound.

| Method | Catalyst/Reagents | Time | Yield | Reference |

| Wittig Reaction (Microwave) | Phosphorane | 2-3 min | 75-92% | tandfonline.com |

| Esterification (Microwave) | Macroporous Resin | 16 min | 84% | researchgate.net |

Green chemistry principles aim to reduce the environmental impact of chemical processes. In cinnamate ester synthesis, this has led to the development of several eco-friendly methodologies. One key area of improvement is the replacement of hazardous solvents. For instance, a greener Steglich esterification has been developed using acetonitrile (B52724), a less toxic alternative to commonly used chlorinated solvents like dichloromethane. nih.gov This modified procedure, using EDC as the coupling agent, allows for ester conversion in 45 minutes with average yields of 70% without requiring extensive purification. nih.gov

Other green approaches include the use of reusable solid acid catalysts, which minimize waste compared to stoichiometric mineral acids, and solvent-free reaction conditions. acs.orggoogle.com The direct oxidation of cinnamaldehydes or cinnamyl alcohols to their corresponding esters represents an atom-economical "green" process. google.com These principles are directly applicable to the synthesis of this compound, offering pathways that are both efficient and environmentally responsible.

Chemical Modifications and Analog Design Strategies

Beyond its synthesis, this compound can serve as a scaffold for creating a diverse library of chemical analogs. Modification strategies can target either the cinnamate portion or the diethylaminopropyl side chain.

Cinnamate Moiety Modification: The aromatic ring of the cinnamic acid is a prime target for functionalization to explore structure-activity relationships. Substituents can be introduced at various positions on the phenyl ring to alter the electronic and steric properties of the molecule. nih.gov Furthermore, the core structure can be altered by designing conformationally constrained analogs, where the aromatic ring and the olefin are connected by a bridge, to probe the importance of the spatial arrangement of these functional groups. nih.gov Non-benzenoid analogs, replacing the phenyl ring with other cyclic systems, have also been synthesized to create novel cinnamate-like structures. rsc.org

Side-Chain Modification: The 3-(diethylamino)propyl group can also be modified. This includes varying the length of the alkyl chain, altering the amine substitution pattern (e.g., replacing diethyl with other alkyl groups or incorporating the nitrogen into a heterocyclic ring), or introducing substituents on the propyl chain. These modifications can influence the compound's physical properties, such as solubility and basicity. Such analog design strategies are crucial in fields like medicinal chemistry for optimizing the biological activity of a lead compound. nih.gov

Structural Variations of the Cinnamate Moiety for Structure-Activity Probing

The cinnamate moiety of this compound serves as a versatile template for structural modifications aimed at elucidating structure-activity relationships (SAR). researchgate.netrsdjournal.org The electronic and steric properties of the aromatic ring and the α,β-unsaturated carbonyl system are critical determinants of biological activity, and systematic variations can lead to optimized analogues. researchgate.net Research into cinnamic acid derivatives has demonstrated that the introduction of different substituents on the phenyl ring can significantly modulate their therapeutic and biological effects. rsdjournal.orgnih.gov

Key modifications to the cinnamate moiety for SAR probing include:

Substitution on the Phenyl Ring: The type, position, and number of substituents on the aromatic ring are crucial. Electron-donating groups (e.g., methoxy (B1213986), hydroxy) and electron-withdrawing groups (e.g., nitro, chloro) have been shown to influence the activity of cinnamate derivatives in various contexts, such as anti-inflammatory, antimicrobial, and herbicidal applications. researchgate.netnih.govugm.ac.id For instance, studies on various substituted cinnamic acids revealed that compounds with 2-chloro and 4-hydroxy substitutions exhibited potent herbicidal activity. nih.gov In another context, the presence of a p-methoxy group on ethyl cinnamate was found to be important for its anti-inflammatory activity. ugm.ac.id

Heterocyclic Analogues: Replacing the phenyl ring with various heterocyclic systems (e.g., furan, pyridine, thiophene) is a common strategy to alter physicochemical properties such as solubility, polarity, and hydrogen bonding capacity. researchgate.net This can lead to improved pharmacokinetic profiles and novel interactions with biological targets. For example, ethyl-3-(furan-2-yl)acrylate and ethyl-3-(pyridine-2-yl)acrylate have shown significant acaricidal activity. researchgate.net

Modification of the Acrylate System: Alterations to the double bond, such as saturation to form a hydrocinnamate derivative, can provide insights into the importance of the rigid, planar α,β-unsaturated system for target binding.

These structural variations are essential for mapping the pharmacophore of the cinnamate scaffold and understanding the specific interactions that govern its biological effects.

| Modification on Cinnamate Ring | Substituent Example | Observed Effect on Activity | Reference Compound Class |

| Electron-Withdrawing Group | 2-Nitro, 3-Nitro, 4-Nitro | Increased herbicidal germination inhibition | Cinnamic Acids / Cinnamanilides |

| Halogenation | 3-Chloro, 2-Chloro | Significant herbicidal germination inhibition | Cinnamic Acids / Cinnamanilides |

| Electron-Donating Group | 4-Methoxy, 3-Hydroxy, 4-Hydroxy | Important for anti-inflammatory activity; variable herbicidal effects | Cinnamic Acids / Cinnamanilides |

| Heterocyclic Replacement | Furan, Pyridine | Showed notable acaricidal activity | Cinnamic Esters |

Derivatization of the Diethylamino-Propyl Linker and Isosteric Replacements

The diethylamino-propyl linker in this compound is a critical component that influences the molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). scispace.com Derivatization of this linker, particularly through isosteric and bioisosteric replacements, is a key strategy in drug design to modulate these properties, enhance potency, and reduce potential toxicity. scispace.comresearchgate.netresearchgate.net Bioisosterism involves substituting a functional group with another that retains similar physical and chemical characteristics, leading to comparable biological activity. scispace.comresearchgate.net

Strategies for modifying the diethylamino-propyl linker include:

Altering the N-Alkyl Substituents: The ethyl groups on the tertiary amine can be replaced with other alkyl groups (e.g., methyl, propyl, isopropyl) or incorporated into a cyclic system (e.g., pyrrolidine, piperidine, morpholine). scispace.com These changes can affect the molecule's lipophilicity, basicity (pKa), and steric profile, thereby influencing its interaction with biological targets and its metabolic stability.

Varying the Propyl Chain Length: The three-carbon propyl linker can be shortened to an ethyl or lengthened to a butyl chain. This modification alters the distance and spatial orientation between the cinnamate ester and the terminal amino group, which can be critical for optimal interaction with a binding site.

Isosteric Replacement of the Amine: The tertiary amine can be replaced by other functional groups with similar valence electron configurations. Classical isosteres for a tertiary nitrogen atom in a chain could include groups like -CH= or a phosphorus atom. Non-classical bioisosteres could involve more significant structural changes that maintain key physicochemical properties.

Isosteric Replacement of the Ether Linkage (in the ester): While part of the cinnamate moiety, the ester's ether oxygen can also be a target for isosteric replacement. For example, replacing the oxygen with sulfur (to form a thioester) or a methylene (B1212753) group (-CH2-) can significantly alter bond angles, lipophilicity, and metabolic stability. acs.org

These modifications allow for fine-tuning of the molecule's properties to achieve a more desirable biological and pharmacokinetic profile.

| Original Group | Potential Isosteric Replacement | Rationale for Replacement | Potential Effect |

| Diethylamino | Pyrrolidino, Piperidino, Morpholino | Constrain conformation, alter basicity and solubility | Modified receptor binding, altered ADME profile |

| Diethylamino | Diisopropylamino | Increase steric bulk | Enhance selectivity, alter metabolism |

| Propyl Linker | Ethyl or Butyl Linker | Change distance between functional groups | Optimize fit in binding pocket |

| Tertiary Nitrogen | Methine group (-CH=) | Remove basic center | Alter solubility, eliminate salt formation |

Rational Design of Compound Libraries Based on the this compound Scaffold

The this compound structure represents a "scaffold," a core chemical framework that can be systematically decorated with various functional groups to create a focused compound library. nih.gov The rational design of such libraries is a cornerstone of modern medicinal chemistry, enabling the efficient exploration of chemical space to identify lead compounds with improved activity and properties. researchgate.netnih.gov This process often integrates computational methods with synthetic chemistry. researchgate.net

The design of a library based on this scaffold would typically involve the following steps:

Scaffold Identification and Validation: The this compound core is identified as a hit or lead structure with desirable, albeit non-optimal, biological activity.

Pharmacophore Modeling: A pharmacophore model is generated to identify the essential structural features required for biological activity. For this scaffold, key features might include the aromatic ring, the hydrogen bond acceptor (carbonyl oxygen), the flexible linker, and the basic nitrogen atom.

Combinatorial Derivatization: The scaffold is divided into points of diversity for chemical modification. For this molecule, there are at least two primary points:

R1: Substituents on the aromatic ring of the cinnamate moiety.

R2 & R3: The alkyl groups on the terminal nitrogen atom.

Library Synthesis: A combinatorial synthesis approach is employed to create a matrix of new compounds by pairing a set of diverse cinnamic acids (varying R1) with a set of diverse amino-alcohols (varying R2, R3, and the linker). This allows for the rapid generation of hundreds or thousands of structurally related analogues.

In Silico and In Vitro Screening: The designed virtual library can be screened computationally (in silico) to prioritize compounds with the highest predicted activity and best drug-like properties. researchgate.net The prioritized compounds are then synthesized and subjected to high-throughput in vitro screening to experimentally determine their activity.

This rational, scaffold-based approach is more efficient than random screening, as it focuses on a region of chemical space that is already known to be biologically relevant. nih.gov

| Scaffold Position | Diversity Point | Example Substituents / Variations | Goal of Variation |

| Cinnamate Moiety | R1 (Ring Substituents) | -H, -OCH3, -Cl, -F, -NO2, -OH | Probe electronic and steric requirements of the binding site |

| Linker | Chain Length | Ethyl, Propyl, Butyl | Optimize spatial orientation of terminal groups |

| Amino Group | R2, R3 (N-Alkyl Groups) | -CH3, -C2H5, -C3H7, Piperidinyl, Morpholinyl | Modulate pKa, lipophilicity, and metabolic stability |

Advanced Spectroscopic and Chromatographic Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Applications in Elucidating Complex Structures and Reaction Pathways

High-resolution NMR spectroscopy is a cornerstone for the structural verification of 3-(diethylamino)propyl cinnamate (B1238496). By analyzing the magnetic environments of protons (¹H) and carbon-13 (¹³C) nuclei, researchers can confirm the compound's precise atomic connectivity and stereochemistry.

In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal provide a detailed map of the proton environments within the 3-(diethylamino)propyl cinnamate molecule. The spectrum can be divided into three main regions: the aromatic protons of the cinnamate moiety, the vinylic protons of the double bond, and the aliphatic protons of the diethylaminopropyl chain.

The aromatic protons on the phenyl group typically appear in the downfield region of the spectrum, approximately between 7.3 and 7.6 ppm. The two vinylic protons (C=CH-Ph and -O-CO-CH=C) are distinct due to their positions in the conjugated system, with expected signals around 6.4 ppm and 7.7 ppm. These protons typically show a large coupling constant (J ≈ 16 Hz), confirming the trans configuration of the double bond.

The protons of the diethylaminopropyl group reside in the upfield region. The methylene (B1212753) group adjacent to the ester oxygen (-O-CH₂-) is expected around 4.2 ppm as a triplet. The methylene group adjacent to the nitrogen atom (-CH₂-N) would likely appear around 2.6 ppm, while the central methylene group of the propyl chain would be further upfield, around 1.9 ppm. The ethyl groups on the nitrogen would present as a quartet (around 2.5 ppm) and a triplet (around 1.0 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Phenyl H | 7.3 - 7.6 | Multiplet |

| Vinylic H (Ar-CH=) | 7.7 | Doublet |

| Vinylic H (-CO-CH=) | 6.4 | Doublet |

| Ester Methylene (-O-CH₂-) | 4.2 | Triplet |

| Propyl Methylene (-CH₂-N) | 2.6 | Triplet |

| Central Propyl Methylene | 1.9 | Multiplet (Quintet) |

| Diethyl Methylene (-N-CH₂-CH₃) | 2.5 | Quartet |

| Diethyl Methyl (-N-CH₂-CH₃) | 1.0 | Triplet |

¹³C NMR for Carbon Skeleton and Functional Group Confirmation in Derivatized Compounds

¹³C NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon framework. libretexts.org In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak, allowing for confirmation of the total carbon count and the presence of key functional groups. libretexts.org

The ester carbonyl carbon (C=O) is the most downfield signal, typically appearing in the 165-175 ppm range. oregonstate.edu The carbons of the aromatic ring and the vinylic double bond resonate between 115 and 145 ppm. oregonstate.eduwisc.edu The aliphatic carbons of the diethylaminopropyl chain appear in the upfield region (10-65 ppm). wisc.edu Specifically, the carbon attached to the ester oxygen (-O-C H₂) would be around 60-65 ppm, while the carbons bonded to the nitrogen atom would be in the 45-55 ppm range. The terminal methyl carbons of the ethyl groups are expected at the most upfield position, around 10-15 ppm. oregonstate.eduwisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 167 |

| Aromatic & Vinylic Carbons | 118 - 145 |

| Ester Methylene (-O-CH₂) | 63 |

| Propyl Methylene (-CH₂-N) | 51 |

| Diethyl Methylene (-N-CH₂-CH₃) | 48 |

| Central Propyl Methylene | 27 |

| Diethyl Methyl (-N-CH₂-CH₃) | 12 |

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Pathway Analysis and Exact Mass Confirmation in Research

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, allowing for the determination of its exact mass and, consequently, its molecular formula (C₁₆H₂₃NO₂). nih.gov

Beyond molecular formula confirmation, HRMS coupled with tandem MS (MS/MS) techniques provides insight into the compound's structure through fragmentation analysis. researchgate.net Common fragmentation pathways for cinnamate esters include cleavage of the ester bond. For this compound, a characteristic fragmentation would involve the alpha-cleavage adjacent to the nitrogen atom, a dominant pathway for aliphatic amines, leading to a stable iminium ion. libretexts.orglibretexts.org Another expected fragmentation is the loss of the diethylaminopropyl group to yield a cinnamoyl cation. researchgate.net Analysis of these fragmentation patterns helps to piece together the molecular structure, confirming the connectivity of the cinnamate and diethylaminopropyl moieties. nih.gov

Infrared (IR) Spectroscopy for Characterizing Functional Groups and Reaction Completion

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of synthesizing this compound, IR can be used to monitor the reaction's progress, for instance, by observing the disappearance of the broad O-H stretch from cinnamic acid and the appearance of the characteristic ester bands.

For this compound, the most prominent absorption bands would be:

C=O Stretch: A strong, sharp absorption band around 1715-1730 cm⁻¹, characteristic of an α,β-unsaturated ester. wpmucdn.com

C=C Stretch: Absorptions for the vinylic and aromatic double bonds in the 1600-1640 cm⁻¹ region.

C-O Stretch: A strong band in the 1100-1300 cm⁻¹ region, corresponding to the C-O bond of the ester. wpmucdn.com

C-N Stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ range, indicative of the aliphatic tertiary amine. orgchemboulder.com

Aromatic C-H Bends: Several bands in the fingerprint region, including a strong band for the trans-disubstituted double bond around 980 cm⁻¹.

Notably, as a tertiary amine, the spectrum for this compound would lack the characteristic N-H stretching bands seen in primary and secondary amines around 3300-3500 cm⁻¹. orgchemboulder.comrockymountainlabs.comspectroscopyonline.com

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester Carbonyl | C=O Stretch | 1715 - 1730 | Strong |

| Alkene | C=C Stretch | 1600 - 1640 | Medium |

| Ester C-O | C-O Stretch | 1100 - 1300 | Strong |

| Tertiary Amine | C-N Stretch | 1020 - 1250 | Medium-Weak |

| trans-Alkene | =C-H Bend | ~980 | Strong |

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Research Batches

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby ensuring the purity of the final research compound. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary method for purity assessment. researchgate.net A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an acetonitrile (B52724) and water or methanol (B129727) and water mixture, often with a modifier like trifluoroacetic acid to improve peak shape for the basic amine. Detection is commonly achieved using a UV detector set to the absorbance maximum of the cinnamate chromophore.

Gas Chromatography (GC) is also applicable, particularly for monitoring reaction completion by analyzing the presence of volatile starting materials or byproducts. nih.govoup.com The analysis of tertiary amines like this compound by GC can be challenging due to potential peak tailing caused by the interaction of the basic nitrogen with active sites on the column. labrulez.com This issue is often mitigated by using specialized deactivated columns or columns with a basic stationary phase, such as those incorporating potassium hydroxide (B78521) or using a bonded polyethylene (B3416737) glycol (wax) phase. labrulez.com

Chiral Resolution Methods for Enantiomeric Studies of Stereoisomers

The molecule this compound is achiral. It does not possess a stereocenter (a carbon atom bonded to four different groups) and lacks other elements of chirality such as axial or planar chirality. As a result, it does not exist as a pair of enantiomers. Therefore, chiral resolution methods, which are designed to separate stereoisomers, are not applicable to the study of this compound.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electron distribution and reactivity of 3-(Diethylamino)propyl cinnamate (B1238496). These calculations provide a static, ground-state view of the molecule's fundamental electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital (FMO) theory. mdpi.comaimspress.com The HOMO, representing the electron-donating capability of a molecule, and the LUMO, indicating its electron-accepting ability, are key to understanding chemical reactivity. aimspress.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and reactivity; a smaller gap generally implies higher chemical reactivity and a greater ease of electron transfer. mdpi.comnih.gov

For 3-(Diethylamino)propyl cinnamate, the HOMO is expected to be localized around the electron-rich regions, such as the diethylamino group and the phenyl ring, while the LUMO would likely be distributed over the electron-deficient cinnamate ester moiety. The energy gap would dictate the molecule's propensity to engage in charge-transfer interactions. aimspress.comnih.gov

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

This table presents hypothetical data that would be derived from a quantum chemical calculation, illustrating the typical values and their interpretations.

| Parameter | Illustrative Energy (eV) | Interpretation |

| HOMO Energy | -6.2 | Represents the ionization potential; a higher value indicates a stronger tendency to donate electrons. |

| LUMO Energy | -1.5 | Represents the electron affinity; a lower value indicates a stronger tendency to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.7 | A larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for both electrophilic and nucleophilic attacks. nih.govuni-muenchen.de The map is generated by calculating the electrostatic potential on the surface of the molecule, typically defined by a constant electron density value. researchgate.net Different potential values are represented by a color spectrum: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

In an MEP map of this compound, the most negative potential (red/yellow) would be concentrated around the carbonyl oxygen of the ester group, highlighting its role as a primary site for electrophilic interactions. Conversely, the areas around the hydrogen atoms of the tertiary amine's ethyl groups and the propyl chain would exhibit a positive potential (blue), indicating them as sites for nucleophilic interactions. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational flexibility and dynamic behavior of this compound in various environments, such as in solution or near a biological receptor. nih.gov These simulations can reveal how the molecule folds, what its preferred conformations are, and how it interacts with surrounding molecules, offering insights that are crucial for understanding its behavior at a microscopic level. mdpi.com Coarse-grained MD, using force fields like Martini, allows for the simulation of larger systems over longer timescales, which is essential for studying complex processes like nanoparticle self-assembly. nih.gov

Molecular Docking Studies and Ligand-Receptor Interaction Modeling in Biological Systems (Non-Clinical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when it binds to a second molecule (the receptor), such as a protein or enzyme. japsonline.com This method is used to understand the non-covalent interactions—like hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. The output of a docking study includes a predicted binding pose and a scoring function that estimates the binding affinity, often expressed in kcal/mol. japsonline.com For a compound like this compound, docking studies could be used to hypothetically screen its binding potential against various protein targets, providing a preliminary assessment of its potential biological interactions in a non-clinical research context. Studies on related cinnamamides have successfully used docking to understand binding modes within enzyme active sites. japsonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.commdpi.com By developing a robust QSAR model, it becomes possible to predict the activity of new, untested compounds based solely on their structural features. nih.gov This in silico approach is valuable for prioritizing compounds for synthesis and experimental testing, thereby saving time, resources, and reducing the need for extensive laboratory work. mdpi.com

The foundation of any QSAR model is the use of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. protoqsar.com These descriptors translate the three-dimensional chemical structure into a standardized, numerical format that can be used in statistical modeling. catalysis.blog The selection of appropriate descriptors is a critical step, as they must capture the structural variations responsible for the observed differences in activity.

Descriptors can be categorized based on the type of information they encode:

Electronic Descriptors: These describe the electronic properties, such as HOMO and LUMO energies, dipole moment, and partial charges. dergipark.org.tr

Steric/Topological Descriptors: These relate to the size and shape of the molecule, including molecular weight, van der Waals volume, and connectivity indices. protoqsar.com

Physicochemical Descriptors: These represent properties like lipophilicity (e.g., cLogP) and polarity (e.g., Topological Polar Surface Area, TPSA), which are crucial for understanding a molecule's behavior in biological systems. mdpi.com

Table 2: Common Molecular Descriptors in QSAR Studies

This table provides examples of molecular descriptors that would be calculated for this compound to build a QSAR model.

| Descriptor Class | Descriptor Example | Property Represented |

| Electronic | HOMO Energy | Electron-donating ability dergipark.org.tr |

| Electronic | LUMO Energy | Electron-accepting ability dergipark.org.tr |

| Physicochemical | cLogP (Octanol-Water Partition Coefficient) | Lipophilicity/Hydrophobicity |

| Physicochemical | TPSA (Topological Polar Surface Area) | Molecular polarity and hydrogen bonding capacity mdpi.com |

| Steric | Molecular Weight | Size of the molecule protoqsar.com |

| Topological | Molecular Connectivity Index | Degree of branching in the molecular structure catalysis.blog |

Development and Validation of Predictive Models for Biological Activity

As of the latest available research, specific studies detailing the development and validation of predictive models for the biological activity of this compound are not present in the public domain. Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in modern drug discovery and chemical research for forecasting the biological effects of compounds. These models rely on the statistical correlation between the structural or physicochemical properties of a series of molecules and their experimentally determined biological activities.

The development of a robust predictive model for a specific compound like this compound would typically involve several key stages:

Data Set Curation: A sufficiently large and high-quality dataset of structurally related compounds with consistently measured biological activity (e.g., IC₅₀, EC₅₀) against a specific biological target would be required. This dataset would need to include this compound itself.

Descriptor Calculation: A wide array of molecular descriptors for each compound in the dataset would be calculated. These descriptors quantify various aspects of the molecular structure, such as constitutional, topological, geometrical, and electronic properties.

Model Building: Using statistical or machine learning techniques—such as multiple linear regression, partial least squares, support vector machines, or neural networks—a mathematical relationship between the calculated descriptors and the biological activity would be established.

Model Validation: The predictive power and robustness of the developed model would be rigorously assessed through various validation techniques. This includes internal validation (e.g., cross-validation) and, most importantly, external validation using a set of compounds that were not used in the model development.

While research exists on the predictive modeling of related compounds, such as cinnamaldehyde (B126680) analogues and other cinnamic acid derivatives, the specific application and validation of these methodologies for this compound have not been documented in available scientific literature. The absence of such studies precludes the presentation of detailed research findings and data tables for this particular compound.

Exploration of Biological Activities and Underlying Mechanistic Investigations Non Clinical Focus

Antimicrobial Research Perspectives

The cinnamoyl scaffold is recognized as a promising basis for the development of new antimicrobial agents. nih.gov Studies on various synthetic cinnamate (B1238496) esters have demonstrated a spectrum of antibacterial and antifungal activities, with the nature of the ester group playing a critical role in the potency and mechanism of action.

The antibacterial effects of cinnamic acid derivatives are often attributed to their ability to disrupt the plasma membrane, damage nucleic acids and proteins, or induce the formation of intracellular reactive oxygen species. nih.gov For cinnamate esters, lipophilicity appears to be a key determinant of activity. An increase in the length of the alkyl chain in the ester group generally correlates with enhanced antibacterial potency, likely by facilitating passage through the lipid-rich bacterial membrane. researchgate.net

For instance, studies comparing a series of alkyl cinnamates have shown that antibacterial activity can increase from methyl and ethyl esters to longer chain esters like decyl cinnamate against various bacteria. researchgate.net This suggests a mechanism where the compound's primary interaction is with the cell membrane.

Furthermore, specific intracellular targets have been proposed. Molecular docking simulations for related cinnamides have suggested that the enzyme saFABH, which is crucial for fatty acid biosynthesis in Staphylococcus aureus, could be a likely molecular target. nih.govnih.govresearchgate.net Inhibition of such an essential enzyme would lead to the cessation of bacterial growth, indicating a bactericidal effect. The bactericidal nature of several cinnamate derivatives has been confirmed in studies where the minimum bactericidal concentration (MBC) was found to be close to the minimum inhibitory concentration (MIC). nih.govnih.gov

The introduction of a diethylamino group, as in 3-(Diethylamino)propyl cinnamate, would increase the polarity and introduce a positive charge at physiological pH. This could potentially enhance its interaction with the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria, possibly leading to a different or enhanced mechanism of membrane disruption compared to simple alkyl esters.

Table 1: Antibacterial Activity of Various Cinnamate Esters

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in µM |

|---|---|---|

| Methyl Cinnamate | S. aureus, S. epidermidis, P. aeruginosa | 789.19 |

| Ethyl Cinnamate | S. aureus, S. epidermidis, P. aeruginosa | 726.36 |

| Propyl Cinnamate | S. aureus, S. epidermidis, P. aeruginosa | 672.83 |

| Butyl Cinnamate | S. aureus, S. epidermidis, P. aeruginosa | 626.62 |

| Decyl Cinnamate | S. aureus, S. epidermidis, P. aeruginosa | 550.96 |

This table is generated from data on related cinnamate esters to illustrate structure-activity relationships. nih.govresearchgate.net

Several cinnamate esters have demonstrated significant fungicidal activity against pathogenic fungi like Candida species. nih.gov The mechanism of antifungal action is believed to involve direct interaction with critical components of the fungal cell membrane and cell wall.

A primary target identified for some bioactive cinnamate esters is ergosterol (B1671047), the principal sterol in fungal cell membranes that regulates membrane fluidity and cell proliferation. nih.govnih.gov The interaction can be either a direct binding to ergosterol or an inhibition of its synthesis, leading to membrane damage and cell death. This mode of action is shared by well-known classes of antifungal drugs. Studies have shown that the antifungal potency of simple cinnamate esters, such as butyl cinnamate, is notable against a range of fungal strains. nih.gov

Beyond the membrane, molecular docking studies have pointed to other potential intracellular targets. For butyl cinnamate, the histone deacetylase enzymes caHOS2 and caRPD3 in Candida albicans have been suggested as likely targets. nih.govnih.govresearchgate.net These enzymes are involved in regulating gene expression, and their inhibition would have widespread detrimental effects on fungal cell function.

For this compound, the tertiary amine group could facilitate a strong interaction with the fungal cell wall and membrane, potentially enhancing its antifungal properties compared to esters lacking this functional group.

Table 2: Antifungal Activity of Cinnamate Esters against Candida albicans

| Compound | Minimum Inhibitory Concentration (MIC) in µM |

|---|---|

| Methyl Cinnamate | 789.19 |

| Ethyl Cinnamate | 726.36 |

| Propyl Cinnamate | 672.83 |

| Butyl Cinnamate | 626.62 |

This table is derived from data on related cinnamate esters. nih.govnih.gov

Antioxidant Potential and Radical Scavenging Mechanisms

The antioxidant activity of cinnamic acid derivatives has been a subject of considerable research, largely focusing on hydroxycinnamic acids like ferulic and caffeic acid. mdpi.commdpi.com These phenolic compounds are potent antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. nih.gov

Standard in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, are commonly used to evaluate the antioxidant potential of these compounds. mdpi.commdpi.com In this assay, the decrease in the absorbance of the DPPH radical solution at 515 nm is measured over time upon the addition of an antioxidant. The rate of this decolorization provides information about the antioxidant's reaction kinetics. mdpi.com

For hydroxycinnamic acid esters, the antioxidant activity is significant. The presence of electron-donating methoxy (B1213986) groups on the phenyl ring, as seen in sinapic acid derivatives, can increase the stability of the aryloxy radical formed after hydrogen donation, thereby enhancing the speed and efficiency of the radical scavenging reaction. mdpi.com

However, for cinnamate esters that lack a phenolic hydroxyl group, such as this compound, the antioxidant activity is expected to be considerably lower. nih.govnih.gov Studies comparing cinnamic acid esters to their hydroxycinnamic counterparts have shown that the non-phenolic esters possess markedly lower scavenging capacity against radicals like the superoxide (B77818) anion and hydrogen peroxide. nih.govnih.gov

The primary mechanistic pathway for potent antioxidant action in this class of compounds involves the donation of a hydrogen atom from a phenolic hydroxyl group to a free radical, which terminates the radical chain reaction. nih.gov The resulting phenoxy radical is often stabilized by resonance within the aromatic ring.

For a non-phenolic compound like this compound, this dominant mechanism is not available. Any residual antioxidant activity would have to arise from other structural features. Potential, though less effective, mechanisms could include:

Radical Adduct Formation: The conjugated double bond in the cinnamate backbone could potentially react with free radicals, forming a more stable radical adduct.

Electron Donation: The tertiary amine in the propyl chain could act as an electron donor, although this is generally a less efficient antioxidant mechanism compared to hydrogen atom transfer from a phenol.

Therefore, while cinnamic acid itself is considered an antioxidant, its efficacy and that of its non-phenolic esters are substantially lower than that of phenolic derivatives like ferulic or caffeic acid. mdpi.comnih.gov

Anti-Inflammatory Research Insights

Cinnamic acid and its derivatives have demonstrated notable anti-inflammatory properties in various non-clinical models. nih.govnih.gov The anti-inflammatory effect often involves the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.

Research has shown that cinnamic acid derivatives can significantly inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov This indicates an ability to interfere with the inflammatory cascade at a cellular level. Some esters of cinnamic acid have been tested for their ability to reduce acute inflammation. For instance, terpene esters of cinnamic acid, such as pulegyl and menthyl cinnamate, displayed interesting anti-inflammatory activity in a carrageenan-induced paw edema model in mice. researchgate.netmdpi.com

The mechanism for this activity may involve the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are central to the inflammatory response. nih.gov By downregulating these enzymes, cinnamate derivatives can reduce the synthesis of inflammatory signaling molecules. The structural features of this compound, particularly the amine functionality, could influence its cellular uptake and interaction with intracellular inflammatory targets, though specific research is needed to confirm this.

Investigation of Cellular Pathways Involved in Anti-Inflammatory Effects

The anti-inflammatory actions of cinnamates are underpinned by their intervention in specific cellular signaling pathways. A critical pathway implicated in inflammation is the Toll-like receptor 4 (TLR4) signaling cascade. TLR4 is a receptor that recognizes lipopolysaccharide (LPS), a component of gram-negative bacteria, and triggers a downstream signaling cascade that results in the production of pro-inflammatory cytokines. nih.gov It has been reported that cinnamaldehyde (B126680) exerts a suppressive effect on TLR4-mediated signaling. nih.gov This indicates that cinnamates may interfere with the initial recognition of inflammatory triggers.

Beyond receptor-level interactions, cinnamate derivatives have been shown to modulate intracellular signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. These pathways are central regulators of the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2. The ability of cinnamates to inhibit these pathways provides a mechanistic basis for their broad anti-inflammatory effects.

Enzyme Modulation and Inhibition Studies

The interaction of this compound and its analogs with various enzymes is a key area of non-clinical investigation. These studies help to identify specific molecular targets and understand the kinetics of inhibition.

Identification of Specific Enzyme Targets and Kinetic Analysis (e.g., α-Glucosidase, Dipeptidyl Peptidase III)

α-Glucosidase: Trans-cinnamic acid and its derivatives have been identified as a novel class of α-glucosidase inhibitors. nih.gov α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia. nih.gov Studies have shown that derivatives of trans-cinnamic acid can effectively inhibit this enzyme. For example, 4-methoxy-trans-cinnamic acid and 4-methoxy-trans-cinnamic acid ethyl ester have demonstrated potent inhibitory activity. nih.gov Kinetic analysis revealed that 4-methoxy-trans-cinnamic acid acts as a noncompetitive inhibitor, while its ethyl ester counterpart functions as a competitive inhibitor of α-glucosidase. nih.gov While this compound has not been specifically tested in these studies, the data on related esters suggest its potential as an α-glucosidase inhibitor.

Interactive Table: α-Glucosidase Inhibition by trans-Cinnamic Acid Derivatives

This table presents the half-maximal inhibitory concentrations (IC₅₀) of various trans-cinnamic acid derivatives against α-glucosidase.

| Compound | IC₅₀ (mM) |

|---|---|

| trans-Cinnamic acid | > 8.0 |

| 4-Methoxy-trans-cinnamic acid | 0.78 |

| 4-Methoxy-trans-cinnamic acid ethyl ester | 0.49 |

| 4-Ethoxy-trans-cinnamic acid | 1.56 |

| 4-Hydroxy-trans-cinnamic acid | > 8.0 |

Data sourced from Adisakwattana et al. (2004). nih.gov

Dipeptidyl Peptidase III (DPP-III): Dipeptidyl peptidases are a family of serine peptidases involved in various physiological processes. epa.gov For example, DPP-IV is a well-known target for the management of type 2 diabetes. nih.govmdpi.com DPP-III is a zinc-dependent metalloprotease involved in pain and blood pressure regulation. While various inhibitors of DPP enzymes have been developed, including small molecules and peptides, a review of the current scientific literature did not yield specific data on the inhibitory activity of this compound against Dipeptidyl Peptidase III or other DPP family members. Further research would be necessary to determine if this compound interacts with these enzymes.

Structure-Activity Relationships for Enzyme Inhibition

The relationship between the chemical structure of cinnamate derivatives and their enzyme inhibitory activity is a subject of detailed investigation. For α-glucosidase inhibition, specific structural features have been shown to be critical. nih.gov

Studies on trans-cinnamic acid derivatives have revealed that the presence and nature of substituents on the phenyl ring significantly alter inhibitory potency. nih.gov A methoxy group at the 4-position of the ring appears to be beneficial for activity, as seen with 4-methoxy-trans-cinnamic acid and its ethyl ester. nih.gov However, increasing the bulkiness and chain length of the alkoxy substituent at this position, or introducing an electron-withdrawing group, tends to decrease the inhibitory activity. nih.gov The nature of the ester group also plays a role, as demonstrated by the difference in potency and inhibition kinetics between the free acid and its ethyl ester. nih.gov

In the context of other biological activities, such as antiprotozoal effects, structure-activity relationship (SAR) studies of cinnamate esters have also highlighted the importance of the substitution pattern on the aromatic ring and the nature of the ester side chain. nih.govresearchgate.net This underscores a general principle that the biological activity of cinnamate esters can be finely tuned by modifying their chemical structure. The diethylaminopropyl group in this compound represents a significant structural feature whose contribution to enzyme inhibition would be a key point of investigation in future SAR studies.

Receptor Binding and Signaling Pathway Investigations (Non-Clinical Context)

Understanding how this compound interacts with cellular receptors and influences their signaling pathways is fundamental to elucidating its mechanism of action at a molecular level.

Ligand-Receptor Interaction Profiling and Affinity Studies

Direct ligand-receptor interaction profiling for this compound is not extensively documented in publicly available research. However, evidence from related compounds suggests potential targets. As mentioned previously, cinnamaldehyde has been shown to suppress inflammation through a mechanism involving Toll-like receptor 4 (TLR4). nih.gov It is suggested that this occurs through the inhibition of receptor oligomerization, which is a critical step in the activation of the TLR4 signaling pathway. nih.gov This finding points to the possibility that cinnamate derivatives, potentially including this compound, could directly or indirectly interact with this receptor.

To definitively determine the receptor binding profile and affinity of this compound, specific non-clinical studies would be required. These typically involve radioligand binding assays, which are a standard method for characterizing ligand-receptor interactions. nih.govnih.gov In such an assay, a radiolabeled version of the compound of interest (or a known ligand for the receptor) is used to measure its binding to a receptor preparation. By performing saturation and competition binding experiments, key parameters such as the dissociation constant (Kd), which indicates the affinity of the ligand for the receptor, and the maximum binding capacity (Bmax) can be determined. nih.gov Such studies would be essential to identify the specific molecular targets of this compound and to quantify the strength of its interaction with these targets.

Elucidation of Downstream Signaling Cascades

Specific studies detailing the downstream signaling cascades modulated by this compound are not present in the current body of scientific literature. However, research on other cinnamic acid derivatives, such as certain alkyl cinnamates, has indicated potential interactions with key signaling pathways involved in cancer cell progression. For instance, some alkyl cinnamates have been shown to act as agonists for Protein Kinase C (PKC), a family of serine-threonine kinases. This interaction can lead to the translocation of PKCα from the cytosol to the plasma membrane, initiating a cascade of downstream events that can influence cell survival and proliferation. Further investigation is required to determine if this compound engages similar or alternative signaling pathways.

Antineoplastic Research Perspectives (Emphasis on In Vitro Cell Line and Non-Human In Vivo Models)

While no specific antineoplastic research on this compound has been published, the broader class of cinnamic acid derivatives has been the subject of investigation for its potential anticancer effects in various in vitro and non-human in vivo models.

Mechanisms of Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents exert their effects. Studies on certain alkyl cinnamates have demonstrated their ability to induce apoptosis in breast cancer cells. The mechanistic details of this process have been shown to involve the mitochondrial pathway. This is characterized by the perturbation of the mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol. The release of cytochrome c is a critical step that leads to the activation of downstream effector caspases, such as caspase-9 and caspase-3, which execute the apoptotic process. Furthermore, the generation of oxidative stress by some alkyl cinnamates has been linked to the activation of the apoptotic machinery, leading to DNA fragmentation and cell death. Whether this compound can induce apoptosis through a similar mitochondrial-dependent pathway remains to be investigated.

Cell Cycle Arrest and Proliferation Inhibition

The inhibition of cancer cell proliferation is often achieved by inducing cell cycle arrest at specific checkpoints. Various cinnamic acid derivatives have been shown to interfere with the cell cycle in different cancer cell lines. For example, some derivatives have been observed to cause cell cycle defects, including arrest at the G2/M phase and a reduction in the S phase population in breast cancer cells. This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. The cytotoxic effects of certain cinnamic acid esters and amides have been demonstrated against a panel of human cancer cell lines, including cervix adenocarcinoma (HeLa), myelogenous leukemia (K562), malignant melanoma (Fem-x), and estrogen-receptor-positive breast cancer (MCF-7) cells, with IC50 values indicating significant cytotoxicity. nih.gov However, without specific studies, it is unknown if this compound possesses similar antiproliferative and cell cycle-modulating activities.

Table 1: Effects of Representative Cinnamic Acid Derivatives on Cancer Cell Lines (Contextual Data)

| Cinnamic Acid Derivative Type | Cancer Cell Line | Observed Effect |

| Alkyl Cinnamates | Breast Cancer Cells | G2/M Phase Arrest, Reduced S Phase |

| Cinnamic Acid Esters and Amides | HeLa, K562, Fem-x, MCF-7 | Cytotoxicity, Inhibition of Cell Growth |

This table presents data for cinnamic acid derivatives other than this compound and is for contextual purposes only.

Target Identification in Cancer Cells

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For this compound, no specific molecular targets within cancer cells have been identified. Research into other cinnamic acid derivatives suggests potential interactions with key cellular components. As mentioned, Protein Kinase C (PKC) has been identified as a potential target for some alkyl cinnamates. The ability of these compounds to induce PKC translocation suggests a direct or indirect interaction with this enzyme. Further research, potentially utilizing techniques such as chemical proteomics, would be necessary to identify the specific binding partners and molecular targets of this compound within cancer cells to elucidate its potential antineoplastic mechanisms.

Applications and Emerging Areas in Chemical Research

Role as a Chemical Probe in Investigating Biological Systems

While the specific use of 3-(Diethylamino)propyl cinnamate (B1238496) as a chemical probe is not extensively documented, its structural motifs are present in molecules designed for biological investigation. The diethylaminopropyl group is a common feature in compounds synthesized for biological screening. For instance, related structures incorporating aminopropyl chains, such as certain silatranes, have been synthesized and evaluated for their biological activities. researchgate.net This suggests that the diethylaminopropyl moiety can be a key component in designing molecules to interact with biological targets. The development of such compounds often involves their characterization through various spectroscopic and analytical methods to understand their structure and potential interactions. researchgate.net

Integration into Novel Material Formulations for Research Purposes

The 3-(diethylamino)propyl functional group is a valuable component in the synthesis of advanced, "smart" polymers for research. This moiety has been successfully incorporated into methacrylamide (B166291) monomers to create thermo- and pH-responsive polymers. mdpi.com Specifically, poly(N-[3-(diethylamino)propyl]methacrylamide) (PDEAPMA) has been synthesized via both free radical and RAFT polymerization techniques. mdpi.com These polymers exhibit significant changes in their physical properties in response to external stimuli like temperature and pH, making them novel materials for research into controlled release systems, sensors, and other advanced applications. mdpi.com The behavior of these polymers in solution is a key area of investigation. mdpi.com

Below is a table summarizing the characteristics of polymers synthesized using a monomer containing the 3-(diethylamino)propyl group.

| Property | Description | Research Focus |

| Monomer | N-[3-(diethylamino)propyl]methacrylamide (DEAPMA) | Synthesis of stimuli-responsive polymers. mdpi.com |

| Polymerization | Free radical polymerization, RAFT polymerization | To control polymer molar mass and architecture. mdpi.com |

| Responsiveness | Thermo-responsive and pH-responsive | Analysis of behavior in buffer solutions at varying pH and concentration. mdpi.com |

| Molar Mass | Achieved in the range of 33,000–35,000 g∙mol⁻¹ | Confirmed by static light scattering. mdpi.com |

Development as a Lead Compound or Scaffold for Pre-Clinical Drug Discovery

In the realm of medicinal chemistry, 3-(Diethylamino)propyl cinnamate presents itself as a potential lead compound or scaffold for pre-clinical drug discovery. nih.gov A lead compound is a chemical starting point for the development of new drugs. nih.gov The process of drug discovery is often lengthy and expensive, with a high rate of failure for drug candidates due to issues with pharmacokinetics or toxicity. nih.gov

The structure of this compound contains two key pharmacophores: the cinnamate core and the diethylaminopropyl side chain. Cinnamic acid and its derivatives are found in nature and are known for a variety of biological activities, including photoprotective properties. nih.gov The aminopropyl chain is a feature found in various synthetic compounds explored for therapeutic potential, including some with antitumor activity. researchgate.net The combination of these two fragments in a single molecule makes this compound a promising scaffold for generating a library of new chemical entities with potentially improved biological profiles. nih.gov

The table below outlines the structural components of this compound and their relevance in drug discovery.

| Structural Component | Relevance in Pre-Clinical Research | Supporting Concepts |

| Cinnamate Core | A well-known scaffold from natural products, often associated with biological activity. nih.govnih.gov | Natural products are a rich source for novel therapeutic agents. nih.gov |

| Diethylaminopropyl Chain | A functional group that can modulate physicochemical properties like solubility and basicity, and is found in other biologically evaluated compounds. researchgate.net | Structure-activity relationship (SAR) studies are used to generate new chemical entities with improved profiles. nih.gov |

| Ester Linkage | Provides a potential point for metabolic cleavage, relevant for prodrug design. | Modifying a lead compound is a key step in addressing drug developability issues. nih.gov |

Investigation as a Photoprotective Agent (Mechanistic UV Absorption for Research Applications)

Cinnamates are a well-established class of compounds known for their ability to absorb ultraviolet (UV) radiation, which is a primary cause of skin damage. nih.gov This property makes them effective chemical sunscreens. nih.gov The investigation of this compound as a photoprotective agent in a research context focuses on the mechanistic aspects of its UV absorption. Its core structure, derived from cinnamic acid, is responsible for absorbing UV rays, thereby preventing them from reaching and damaging other molecules or systems. nih.gov

In a research setting, this compound could be used to study the photophysical processes involved in UV protection or as a standard in the development of new photoprotective systems. Natural compounds are of significant interest for this purpose, not only for their UV absorption but also for associated antioxidant and anti-inflammatory properties. nih.gov The research utility of this compound lies in its defined chemical structure, allowing for precise studies of how modifications to the cinnamate scaffold affect its UV-absorbing characteristics.

Prodrug Strategy Development (Theoretical and Synthetic Aspects)

Prodrug strategies are a critical tool in drug development, used to overcome issues like poor solubility, instability, or toxicity of a promising drug candidate. nih.gov A prodrug is an inactive compound that is converted into an active drug within the body. nih.gov About 20% of drugs approved between 2008 and 2020 were classified as prodrugs, highlighting the success of this approach. nih.gov

The structure of this compound is highly relevant to the theoretical and synthetic aspects of prodrug design. The ester linkage between the cinnamic acid portion and the diethylaminopropanol portion could be designed to be cleaved by enzymes in the body, releasing a potentially active molecule.

Furthermore, linkers containing aminopropyl groups are actively being investigated in prodrug systems. For example, a self-immolative γ-aminopropylsulfonate linker has been developed for prodrugs that can be activated by specific stimuli. nih.gov This linker, upon an initial triggering reaction, undergoes intramolecular cyclization to release the active drug. nih.gov The 3-(diethylamino)propyl moiety in the title compound shares structural similarities with such linkers, suggesting its potential use or modification as a "promoiety" in theoretical prodrug design. Synthetic strategies could explore how this group can be attached to various active pharmaceutical ingredients and subsequently cleaved under specific physiological conditions.

Challenges and Future Directions in 3 Diethylamino Propyl Cinnamate Research

Addressing Synthetic Complexity and Scalability for Research Material Production

The synthesis of 3-(diethylamino)propyl cinnamate (B1238496) and its derivatives, while conceptually straightforward through esterification or amidation reactions, presents challenges in terms of efficiency and scalability. mdpi.com Traditional methods often involve multi-step processes that can be time-consuming and may result in modest yields. For instance, the synthesis of related cinnamamides from methyl cinnamates has been explored using enzymatic catalysis to improve efficiency. mdpi.com Lipozyme® TL IM has been successfully used to catalyze the reaction between methyl cinnamates and phenylethylamines, demonstrating the potential of biocatalysis in overcoming synthetic hurdles. mdpi.com

A significant challenge lies in the purification of the final products, particularly in removing unreacted starting materials and byproducts. The development of robust and scalable purification protocols is crucial for producing high-purity material required for rigorous biological evaluation. Future research should focus on optimizing reaction conditions, exploring one-pot synthesis strategies, and utilizing continuous-flow microreactors to enhance yield, reduce reaction times, and simplify purification. mdpi.com The adoption of green chemistry principles, such as the use of environmentally benign solvents and catalysts, will also be critical for sustainable production. nih.gov

Advancing Mechanistic Elucidation of Observed Biological Activities

While various cinnamic acid derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, the precise molecular mechanisms of action for 3-(diethylamino)propyl cinnamate are not yet fully understood. plos.orgnih.govmdpi.com Cinnamic acid and its derivatives are known to act through various pathways, such as disrupting cell membranes, inhibiting enzyme activity like ATPase, and preventing biofilm formation. mdpi.com For example, some cinnamic acid derivatives have shown antifungal activity by targeting the fungal enzyme CYP53A15. nih.gov

Future research must employ a multi-pronged approach to unravel these mechanisms. This includes target identification studies using techniques like affinity chromatography and proteomics to pinpoint the specific proteins or cellular components with which this compound interacts. Furthermore, detailed structure-activity relationship (SAR) studies are essential to understand how modifications to the diethylaminopropyl group and the cinnamate core influence biological activity. nih.gov

Exploring New Chemical Space Through Advanced Derivatization and Hybrid Compound Design

The structural backbone of this compound offers a versatile platform for creating novel derivatives with potentially enhanced or entirely new biological properties. Advanced derivatization strategies can explore a wide chemical space by modifying both the cinnamic acid and the diethylaminopropyl moieties. Introducing different substituents on the phenyl ring of the cinnamic acid, for instance, can significantly influence the electronic and steric properties of the molecule, thereby affecting its biological activity. nih.gov

Moreover, the design of hybrid compounds, where the this compound scaffold is combined with other known pharmacophores, presents an exciting avenue for developing multifunctional molecules. nih.gov This approach has been successfully applied to other natural products, leading to derivatives with improved biological activity and reduced cytotoxicity. nih.gov For example, creating hybrids with molecules known to target specific enzymes or receptors could lead to compounds with enhanced potency and selectivity.

Integration with Advanced High-Throughput Screening Methodologies for Mechanistic Discovery

To accelerate the discovery of new biological activities and to better understand the mechanisms of action, the integration of this compound and its derivatives with advanced high-throughput screening (HTS) platforms is essential. springernature.comnih.gov HTS allows for the rapid testing of a large number of compounds against a variety of biological targets, such as enzymes, receptors, and whole cells. springernature.com

HTS assays can be designed to identify compounds that modulate specific cellular pathways or that exhibit desired phenotypic effects, such as inhibiting the growth of pathogenic fungi or bacteria. springernature.com For instance, the development of HTS methods for measuring cell membrane permeability and toxicity can rapidly identify promising candidates for further development. nih.gov The data generated from HTS can provide valuable insights into the SAR of this compound derivatives and guide the design of more potent and selective compounds.

Computational Design for Enhanced Selectivity and Potency in Research Applications

Computational modeling and in silico design are powerful tools that can significantly rationalize and accelerate the drug discovery and development process for this compound analogs. Molecular docking simulations can predict the binding modes and affinities of these compounds with specific biological targets, providing insights into the molecular basis of their activity. mdpi.com This information is invaluable for designing new derivatives with improved selectivity and potency.

For instance, if a specific enzyme is identified as a target, computational methods can be used to design inhibitors that fit perfectly into the enzyme's active site. taylorandfrancis.com Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of the compounds with their biological activities, further aiding in the design of new and more effective molecules. These computational approaches, when used in conjunction with experimental validation, can save considerable time and resources in the research and development pipeline.

Opportunities in Specialized Chemical and Biological Research Domains

Beyond the more commonly explored areas of antimicrobial and anticancer research, this compound and its derivatives may find applications in more specialized research domains. The inherent properties of the cinnamate scaffold, such as its UV absorption, suggest potential uses in materials science and cosmetics. mdpi.com For example, cinnamic acid derivatives have been investigated as components in sunscreens and as heat stabilizers for polymers. njchm.com